- Comparison of Ullmann/RCM and Ullmann/Bis-hydrazone Coupling Reactions; New Access to Benzodithiophenes for Dye-Sensitized Solar Cell and Thiahelicene ApplicationsSynlett, 2014, 25(5), 701-707,
Cas no 930-96-1 (3-Bromothiophene-2-carboxaldehyde)

930-96-1 structure
商品名:3-Bromothiophene-2-carboxaldehyde
3-Bromothiophene-2-carboxaldehyde 化学的及び物理的性質
名前と識別子
-
- 3-Bromothiophene-2-carboxaldehyde
- BUTTPARK 43\57-52
- 3-BROMOTHIOPHENE-2-CARBALDEHYDE
- 3-BROMO-2-FORMYLTHIOPHENE
- 3-BROMO-2-THIOPHENECARBALDEHYDE
- 3-Bromo-2-Formylthophene
- 3-Bromo-thiophene-2-carbaldehyde
- 3-Bromo-2-thiophenecarboxaldehyde
- 3-Bromo-2-thiophenecarboxaldehyde (ACI)
- 3-Bromo-2-thiophencarboxaldehyde
- 3-Bromothiophene-2-aldehyde
- 3-Bromothiophene-2-carboxaldehyde, 96%
- BP-10706
- MFCD00126680
- 3-bromothiophen-2-aldehyde
- Z1157754111
- B2934
- DB-024730
- PB25976
- SCHEMBL964511
- SY019172
- HY-W007753
- AC-25791
- EN300-97256
- AKOS005069326
- CS-W007753
- 2-THIOPHENECARBOXALDEHYDE, 3-BROMO-
- 10X-0872
- W-204075
- 3-bromothiophene carboxaldehyde
- 930-96-1
- J-640132
- DTXSID20383882
- 3-BROMO-2-THIOPHENE CARBOXALDEHYDE
- J-800136
-
- MDL: MFCD00126680
- インチ: 1S/C5H3BrOS/c6-4-1-2-8-5(4)3-7/h1-3H
- InChIKey: BCZHCWCOQDRYGS-UHFFFAOYSA-N
- ほほえんだ: O=CC1=C(Br)C=CS1
- BRN: 109757
計算された属性
- せいみつぶんしりょう: 189.9088g/mol
- ひょうめんでんか: 0
- XLogP3: 2.1
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 回転可能化学結合数: 1
- どういたいしつりょう: 189.9088g/mol
- 単一同位体質量: 189.9088g/mol
- 水素結合トポロジー分子極性表面積: 45.3Ų
- 重原子数: 8
- 複雑さ: 96.4
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
じっけんとくせい
- 色と性状: 未確定
- 密度みつど: 1.755 g/mL at 25 °C
- ゆうかいてん: 24-25°C
- ふってん: 115°C/20mmHg(lit.)
- フラッシュポイント: 110℃(230℉)(lit.)
- 屈折率: n20/D 1.635
- すいようせい: Not miscible in water.
- PSA: 45.31000
- LogP: 2.32310
- かんど: Air Sensitive
- ようかいせい: 未確定
3-Bromothiophene-2-carboxaldehyde セキュリティ情報
-
記号:
- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H315,H319
- 警告文: P280,P305+P351+P338,P302+P352,P321,P362,P332+P313
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: R20/21/22;R36/37/38
- セキュリティの説明: S26-S36/37/39-S22
-
危険物標識:
- リスク用語:R20/21/22; R36/37/38
- 危険レベル:IRRITANT
- ちょぞうじょうけん:Keep in dark place,Inert atmosphere,Store in freezer, under -20°C
3-Bromothiophene-2-carboxaldehyde 税関データ
- 税関コード:2934999090
- 税関データ:
中国税関番号:
2934999090概要:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
3-Bromothiophene-2-carboxaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
MedChemExpress | HY-W007753-10g |
3-Bromothiophene-2-carboxaldehyde |
930-96-1 | 10g |
¥440 | 2024-05-22 | ||
eNovation Chemicals LLC | D376152-100g |
3-Bromothiophene-2-carbaldehyde |
930-96-1 | 97% | 100g |
$800 | 2023-09-01 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 716553-1G |
3-Bromothiophene-2-carboxaldehyde |
930-96-1 | 1g |
¥265.39 | 2023-11-27 | ||
abcr | AB469012-5 g |
3-Bromothiophene-2-carbaldehyde, min. 95%; . |
930-96-1 | 5g |
€126.60 | 2023-07-18 | ||
abcr | AB469012-25 g |
3-Bromothiophene-2-carbaldehyde, min. 95%; . |
930-96-1 | 25g |
€311.30 | 2023-07-18 | ||
abcr | AB469012-1 g |
3-Bromothiophene-2-carbaldehyde, min. 95%; . |
930-96-1 | 1g |
€69.90 | 2023-07-18 | ||
Ambeed | A253098-1g |
3-Bromothiophene-2-carboxaldehyde |
930-96-1 | 95% | 1g |
$9.0 | 2025-02-26 | |
abcr | AB469012-10 g |
3-Bromothiophene-2-carbaldehyde, min. 95%; . |
930-96-1 | 10g |
€178.50 | 2023-07-18 | ||
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R001703-1g |
3-Bromothiophene-2-carboxaldehyde |
930-96-1 | 96% | 1g |
¥80 | 2024-05-20 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R001703-5g |
3-Bromothiophene-2-carboxaldehyde |
930-96-1 | 96% | 5g |
¥255 | 2024-05-20 |
3-Bromothiophene-2-carboxaldehyde 合成方法
ごうせいかいろ 1
ごうせいかいろ 2
はんのうじょうけん
1.1 Reagents: Butyllithium Solvents: Diethyl ether , Hexane ; -70 °C; 10 min, -70 °C
1.2 Solvents: Diethyl ether ; 30 min, -70 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
1.2 Solvents: Diethyl ether ; 30 min, -70 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
リファレンス
- Preparation of thieno[2,3-c]isoquinolines as inhibitors of PARP, World Intellectual Property Organization, , ,
ごうせいかいろ 3
はんのうじょうけん
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; 0 - 5 °C; 0.5 h, 0 - 5 °C
1.2 Solvents: Tetrahydrofuran ; 0 - 5 °C; 3 h, 0 - 5 °C
1.3 Reagents: Ammonium chloride Solvents: Water ; 0 - 5 °C; 15 min, 0 - 5 °C
1.2 Solvents: Tetrahydrofuran ; 0 - 5 °C; 3 h, 0 - 5 °C
1.3 Reagents: Ammonium chloride Solvents: Water ; 0 - 5 °C; 15 min, 0 - 5 °C
リファレンス
- Preparation of alkyl-substituted fused thiophenes, China, , ,
ごうせいかいろ 4
はんのうじょうけん
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; 0 °C; 1 h, 0 °C
1.2 0 °C → rt; 4 h, rt
1.2 0 °C → rt; 4 h, rt
リファレンス
- Optical Activity of Heteroaromatic Conjugated Polymer Films Prepared by Asymmetric Electrochemical Polymerization in Cholesteric Liquid Crystals: Structural Function for Chiral InductionMacromolecules (Washington, 2013, 46(6), 2078-2091,
ごうせいかいろ 5
ごうせいかいろ 6
はんのうじょうけん
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; 0 °C; 30 min, 0 °C
1.2 3 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water ; rt
1.2 3 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water ; rt
リファレンス
- Synthesis, fluorescence and two-photon absorption properties of novel push-pull 5-aryl[3,2-b]thienothiophene derivativesEuropean Journal of Organic Chemistry, 2016, 2016(31), 5263-5273,
ごうせいかいろ 7
はんのうじょうけん
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; -60 °C; 1 h, -60 °C
1.2 5 min, -60 °C; -60 °C → 25 °C
1.3 Reagents: Ammonium chloride Solvents: Water ; 25 °C
1.2 5 min, -60 °C; -60 °C → 25 °C
1.3 Reagents: Ammonium chloride Solvents: Water ; 25 °C
リファレンス
- Boron containing compounds and their uses, World Intellectual Property Organization, , ,
ごうせいかいろ 8
はんのうじょうけん
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; 0 °C; 30 min, 0 °C
1.2 0 °C; 12 h, rt
1.2 0 °C; 12 h, rt
リファレンス
- Synthesis and characterization of liquid crystal molecules based on thieno [3,2-b] thiophene and their application in organic field-effect transistorsLiquid Crystals, 2017, 44(3), 557-565,
ごうせいかいろ 9
ごうせいかいろ 10
はんのうじょうけん
1.1 Reagents: Butyllithium Solvents: Diethyl ether , Hexane ; 15 min, -78 °C; 15 min, -78 °C
1.2 2 h, -78 °C → rt
1.3 Solvents: Water ; rt
1.2 2 h, -78 °C → rt
1.3 Solvents: Water ; rt
リファレンス
- Convergent Synthesis of Fluorene Derivatives by a Rhodium-Catalyzed Stitching Reaction/Alkene Isomerization SequenceChemistry - A European Journal, 2019, 25(31), 7475-7479,
ごうせいかいろ 11
ごうせいかいろ 12
はんのうじょうけん
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; cooled; 1 h, rt
1.2 12 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water
1.2 12 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water
リファレンス
- Correlation of structure and photovoltaic performance of benzo[1,2-b:4,5-b']dithiophene copolymers alternating with different acceptorsNew Journal of Chemistry, 2015, 39(3), 2248-2255,
ごうせいかいろ 13
はんのうじょうけん
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; 0 °C; 1 h, 0 °C
1.2 0 °C → rt; 4 h, rt
1.2 0 °C → rt; 4 h, rt
リファレンス
- The Effect of Ring Expansion in Thienobenzo[b]indacenodithiophene Polymers for Organic Field-Effect TransistorsJournal of the American Chemical Society, 2019, 141(47), 18806-18813,
ごうせいかいろ 14
はんのうじょうけん
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran
1.2 -
1.2 -
リファレンス
- Synthesis and physical properties of decylbithiophene end-capped oligomers based on naphthalene, anthracene and benzo[1,2-b:4,5-b']dithiopheneBulletin of the Korean Chemical Society, 2009, 30(3), 618-622,
ごうせいかいろ 15
はんのうじょうけん
1.1 Catalysts: Titanium tetrachloride Solvents: Dichloromethane ; 30 - 40 min, -12 °C; 2 h, -12 °C
1.2 Solvents: Water ; 15 min, -12 °C; 1 h, -12 °C
1.2 Solvents: Water ; 15 min, -12 °C; 1 h, -12 °C
リファレンス
- Synthesis of N-Substituted Condensed Tetrahydropyridine-Based Enaminones via Palladium-Catalyzed Intramolecular C-N Cross-couplingJournal of Heterocyclic Chemistry, 2018, 55(3), 670-684,
ごうせいかいろ 16
はんのうじょうけん
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran , Water ; -78 °C; 1 h, -78 °C
1.2 12 h, rt
1.2 12 h, rt
リファレンス
- Preparation of polymers containing 1,2-bis(3-cyanothiophen-2-yl)ethene derivatives as organic semiconductor compounds and organic electronic devices containing them, Korea, , ,
ごうせいかいろ 17
はんのうじょうけん
1.1 Reagents: Hydrogen bromide Solvents: Water ; 10 min, 70 °C
リファレンス
- Latent Carbene: Diaminomethylation of ThiophenesEuropean Journal of Organic Chemistry, 2022, 2022(40),,
ごうせいかいろ 18
ごうせいかいろ 19
はんのうじょうけん
1.1 Reagents: Lithium diisopropylamide ; < 5 °C; 30 min, cooled
1.2 20 min, cooled; 3 h, cooled
1.3 Reagents: Hydrochloric acid Solvents: Water ; 30 min, cooled
1.2 20 min, cooled; 3 h, cooled
1.3 Reagents: Hydrochloric acid Solvents: Water ; 30 min, cooled
リファレンス
- Highly Emissive and Electrochemically Stable Thienylene Vinylene Oligomers and Copolymers: an Unusual Effect of Alkylsulfanyl SubstituentsAdvanced Functional Materials, 2010, 20(10), 1661-1669,
ごうせいかいろ 20
はんのうじょうけん
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran , Hexane ; 35 min, -78 °C; 1 h, -78 °C; 30 min, -78 °C → 0 °C; 0 °C → -78 °C
1.2 Solvents: Tetrahydrofuran ; 20 min, -78 °C; 20 h, -78 °C → rt
1.2 Solvents: Tetrahydrofuran ; 20 min, -78 °C; 20 h, -78 °C → rt
リファレンス
- Thiophene-Fused Borepins As Directly Functionalizable Boron-Containing π-Electron SystemsJournal of the American Chemical Society, 2014, 136(19), 7132-7139,
3-Bromothiophene-2-carboxaldehyde Raw materials
- 3-Bromothiophene
- 2,3-Dibromothiophene
- 1-(3-Bromo-2-thienyl)-N,N,N′-trimethyl-N′-(trimethylsilyl)methanediamine
- N-Methylformanilide
- piperidine-1-carbaldehyde
- 1,1-Dichlorodimethyl ether
3-Bromothiophene-2-carboxaldehyde Preparation Products
3-Bromothiophene-2-carboxaldehyde 関連文献
-
1. Thienothiophenes. Part 2.1 Synthesis, metallation and bromine→lithium exchange reactions of thieno[3,2-b]thiophene and its polybromo derivativesLance S. Fuller,Brian Iddon,Kevin A. Smith J. Chem. Soc. Perkin Trans. 1 1997 3465
-
Sompit Wanwong,Ambata Poe,Ganapathy Balaji,S. Thayumanavan Org. Biomol. Chem. 2014 12 2474
-
Piotr Bujak,Irena Kulszewicz-Bajer,Malgorzata Zagorska,Vincent Maurel,Ireneusz Wielgus,Adam Pron Chem. Soc. Rev. 2013 42 8895
-
4. Vinylogous Nicholas reactions in the synthesis of bi- and tricyclic cycloheptynedicobalt complexesIzabela Kolodziej,James R. Green Org. Biomol. Chem. 2015 13 10852
-
5. Synthesis of fused 1λ4,2-thiazines(2-azathiabenzenes)Raymond S. Gairns,Richard D. Grant,Christopher J. Moody,Charles W. Rees,Siu Chung Tsoi J. Chem. Soc. Perkin Trans. 1 1986 483
-
Catajina Harabajiu,Jodie L. Hann,Lloyd C. Murfin,Gabriele Kociok-K?hn,Simon E. Lewis Org. Biomol. Chem. 2023 21 858
-
Sang Ah Park,Do Hui Kim,Yelim Choi,Dae Hwan Lee,Taiho Park,Shinuk Cho,Minjun Kim Polym. Chem. 2023 14 374
-
8. Photochemical conversion of 3-azido-2-vinylthiophenes into thienopyrroles and of 2-azidostyrenes into indoles. High migratory aptitude of sulphur substituentsRaymond S. Gairns,Christopher J. Moody,Charles W. Rees J. Chem. Soc. Perkin Trans. 1 1986 501
-
9. Synthesis of thieno-[2,3-b]-, -[3,2-b]- and -[3,4-b]-thiophenes and thieno-[3′,2′:4,5]-, -[2′,3′:4,5]- and -[3′,4′:4,5]-thieno[3,2-d]pyrimidin-7(6H)-ones starting from thiopheneDavid W. Hawkins,Brian Iddon,Darren S. Longthorne,Peter J. Rosyk J. Chem. Soc. Perkin Trans. 1 1994 2735
-
Yan Zhang,Jian-Quan Liu,Xiang-Shan Wang Org. Biomol. Chem. 2018 16 1679
930-96-1 (3-Bromothiophene-2-carboxaldehyde) 関連製品
- 4701-17-1(5-Bromothiophene-2-carbaldehyde)
- 872-31-1(3-Bromothiophene)
- 31486-86-9(Thieno3,2-bthiophene-2-carbaldehyde)
- 932-95-6(2,5-Thiophenedicarboxaldehyde)
- 58-71-9(Cephalothin sodium)
- 501-91-7(2-Thiophenecarboxaldehyde,5-(1-propyn-1-yl)-)
- 98-03-3(Thiophene-2-carbaldehyde)
- 3541-37-5(1-benzothiophene-2-carbaldehyde)
- 18791-78-1(4-Bromo-3-thiophenecarbaldehyde)
- 36880-33-8(5-Ethylthiophene-2-carbaldehyde)
推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
(CAS:930-96-1)3-Bromothiophene-2-carbaldehyde

清らかである:99.9%
はかる:200kg
価格 ($):問い合わせ
Amadis Chemical Company Limited
(CAS:930-96-1)3-Bromothiophene-2-carboxaldehyde

清らかである:99%
はかる:100g
価格 ($):428.0